molecular formula C19H21N3O2S B250100 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide

2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide

Cat. No. B250100
M. Wt: 355.5 g/mol
InChI Key: KVLYGZVIQLEVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to have promising results in inhibiting the progression of Alzheimer's disease and certain types of cancer.

Mechanism of Action

DAPT works by inhibiting the gamma-secretase enzyme or the Notch signaling pathway, depending on the application. In Alzheimer's disease, DAPT binds to the active site of the gamma-secretase enzyme and prevents it from cleaving the amyloid precursor protein, which leads to the production of amyloid beta peptides. In cancer, DAPT binds to the Notch receptor and prevents it from activating downstream signaling pathways, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DAPT depend on the application. In Alzheimer's disease, DAPT reduces the production of amyloid beta peptides and prevents the formation of plaques in the brain. In cancer, DAPT induces apoptosis in cancer cells and inhibits tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using DAPT in lab experiments include its specificity for the gamma-secretase enzyme or the Notch signaling pathway, depending on the application, and its ability to induce apoptosis in cancer cells. The limitations of using DAPT in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results.

Future Directions

For the research on DAPT include further studies on its potential therapeutic applications in Alzheimer's disease and cancer, as well as the development of more specific and less toxic gamma-secretase inhibitors or Notch inhibitors. Additionally, the use of DAPT in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.

Synthesis Methods

The synthesis of DAPT involves a series of chemical reactions that start with the reaction of 2-amino-N-phenylbenzamide with thionyl chloride to form 2-amino-N-phenylbenzamide-4-thiol. This intermediate product is then treated with 2,2-dimethylpropanoyl chloride to form 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide, which is the final product.

Scientific Research Applications

DAPT has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease and cancer. In Alzheimer's disease, DAPT inhibits the gamma-secretase enzyme, which is responsible for the production of amyloid beta peptides that accumulate in the brain and lead to the formation of plaques. DAPT has been shown to reduce the production of amyloid beta peptides and prevent the formation of plaques in animal models of Alzheimer's disease.
In cancer, DAPT has been shown to inhibit the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. Notch signaling is often dysregulated in cancer cells, leading to uncontrolled cell growth and tumor formation. DAPT has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models of various types of cancer, including breast, lung, and pancreatic cancer.

properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylcarbamothioylamino)-N-phenylbenzamide

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)17(24)22-18(25)21-15-12-8-7-11-14(15)16(23)20-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,20,23)(H2,21,22,24,25)

InChI Key

KVLYGZVIQLEVID-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.